molecular formula C16H25N3O2 B1448832 tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate CAS No. 1803566-61-1

tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate

Cat. No. B1448832
M. Wt: 291.39 g/mol
InChI Key: YMNYDFJUQPZZQF-UHFFFAOYSA-N
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Description

“tert-butyl 3’,4’-dihydro-2’H-spiro[piperidine-3,1’-pyrrolo[1,2-a]pyrazine]-1-carboxylate” is a chemical compound with the CAS Number: 1392466-65-7 . It has a molecular weight of 291.39 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-6-16(7-11-19)13-5-4-9-18(13)12-8-17-16/h4-5,9,17H,6-8,10-12H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.39 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, including piperidines, pyrrolidines, and azetidines. These compounds are structurally related to the given chemical and represent key motifs in many natural products and therapeutically relevant compounds. The methodologies discussed offer access to diverse structures, highlighting the potential utility of the given compound in the synthesis of complex heterocyclic compounds (R. Philip et al., 2020).

Drug Synthesis and Pharmacology

The synthesis pathways of drugs like Vandetanib involve intermediates such as tert-butyl piperidine carboxylates, suggesting that compounds with similar structures could serve as intermediates in the synthesis of complex pharmaceuticals. These routes offer insights into industrial-scale production, emphasizing the relevance of such intermediates in drug development processes (W. Mi, 2015).

Enzyme Inhibition for Therapeutic Applications

Dipeptidyl peptidase IV (DPP IV) inhibitors, crucial for treating type 2 diabetes mellitus, often involve complex heterocyclic structures in their design. Research into DPP IV inhibitors incorporates a variety of heterocyclic compounds, including piperidines and pyrrolopyrazines, suggesting that the given compound may find applications in the development of new antidiabetic drugs (Laura Mendieta et al., 2011).

Materials Science and Environmental Applications

In materials science, compounds featuring pyrazine rings and tert-butyl groups are explored for their optoelectronic properties. These investigations often focus on the synthesis of materials for electronic devices, indicating potential applications of the given compound in the development of novel materials with specific electronic functions (G. Lipunova et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-5-7-16(12-19)13-6-4-9-18(13)11-8-17-16/h4,6,9,17H,5,7-8,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNYDFJUQPZZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 2
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tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
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tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 4
tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 5
tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 6
tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate

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